![molecular formula C17H15ClN2S B5702596 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole
説明
4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C17H15ClN2S and its molecular weight is 314.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.0644474 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole has been studied for its antimicrobial properties. A series of linked heterocyclic compounds containing this pyrazole structure exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compounds containing different moieties, including 4-nitrophenyl and 3-nitrophenyl, showed enhanced antimicrobial activity (Sanjeeva Reddy, Vani Devi, Sunitha, & Nagaraj, 2010).
Antioxidant Potential
This compound has also been evaluated for its antioxidant potential. In vitro studies using mouse brain homogenates showed that low molecular range pyrazole compounds, including this compound, reduced lipid peroxidation and reactive species. They also displayed ferric-reducing ability and nitric oxide-scavenging activity, indicating a promising antioxidant action (Oliveira et al., 2020).
Structural and Molecular Analysis
The molecular structure of this compound and its derivatives has been a subject of interest. Studies have focused on understanding the nonplanar structures and the intermolecular interactions, such as hydrogen bonding, that contribute to their stability and potential biological activity. These structural analyses are crucial for developing new compounds with enhanced properties (Bustos et al., 2015).
Anticancer Activity
There's research indicating that derivatives of this compound show potential as anticancer agents. Some derivatives have demonstrated broad-spectrum antitumor activity against various cancer cell lines, highlighting the significance of this compound in the field of cancer research (Fahmy, Rostom, & Bekhit, 2002).
Corrosion Inhibition
Studies have also explored the use of derivatives of this compound as corrosion inhibitors. These compounds have shown effectiveness in preventing corrosion of metals like zinc in acidic environments, making them valuable in industrial applications (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).
特性
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-12-17(21-16-10-8-14(18)9-11-16)13(2)20(19-12)15-6-4-3-5-7-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVFDNVQLAMANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


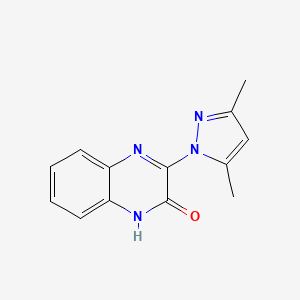
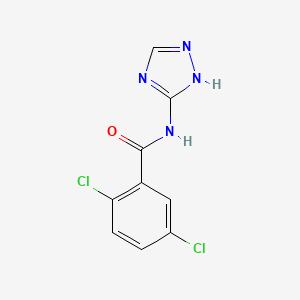
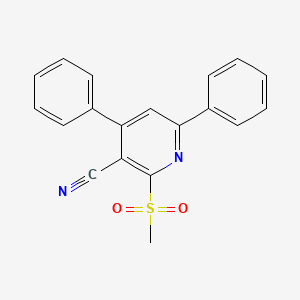
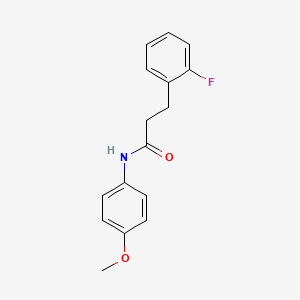
![Methyl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate](/img/structure/B5702533.png)
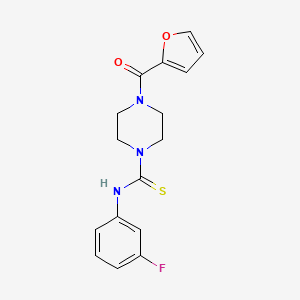
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-BENZIMIDAZOL-1-YL]-N'-[(E)-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLENE]ACETOHYDRAZIDE](/img/structure/B5702556.png)
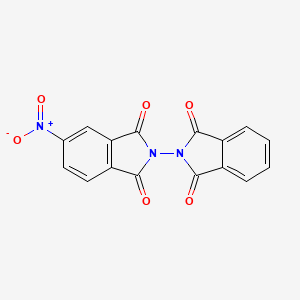
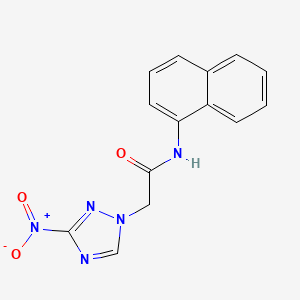
![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)
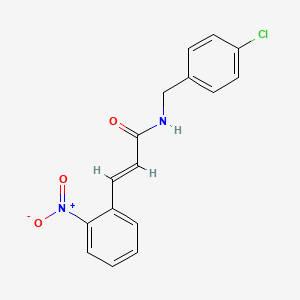
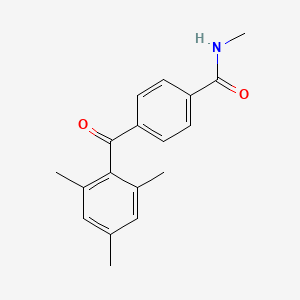
![Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B5702605.png)
![N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5702614.png)
